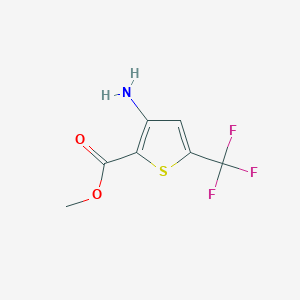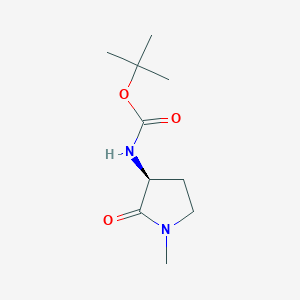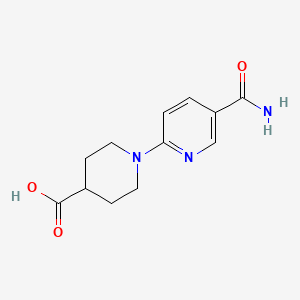![molecular formula C10H13ClN2O3S B3372508 2-chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide CAS No. 923104-49-8](/img/structure/B3372508.png)
2-chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide
Vue d'ensemble
Description
2-chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide is a chemical compound with the molecular formula C10H13ClN2O3S and a molecular weight of 276.74 g/mol . This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide typically involves the reaction of 4-methyl-3-(methylsulfamoyl)aniline with chloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
2-chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines.
Applications De Recherche Scientifique
2-chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
2-chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide can be compared with other similar compounds such as:
2-chloro-N-[4-methyl-3-(methylamino)sulfonyl]phenylacetamide: This compound has a similar structure but with a different substituent on the sulfonyl group.
4-methyl-3-(methylsulfamoyl)aniline: This is a precursor in the synthesis of this compound and shares some chemical properties.
Chloroacetyl chloride: This reagent is used in the synthesis of the compound and has similar reactivity in substitution reactions.
Propriétés
IUPAC Name |
2-chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-7-3-4-8(13-10(14)6-11)5-9(7)17(15,16)12-2/h3-5,12H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIJGHRXJZGLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(4-Methoxy-benzyl)-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B3372465.png)

![N-[3-(aminomethyl)phenyl]-2-methylpropanamide](/img/structure/B3372481.png)



![2-chloro-N-[(2-chlorophenyl)methyl]propanamide](/img/structure/B3372524.png)
![2-chloro-1-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B3372527.png)

